8-Hydroxycarvedilol O-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

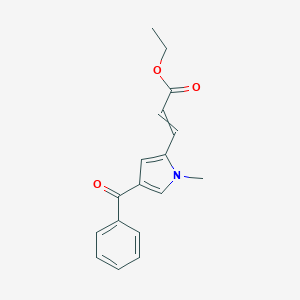

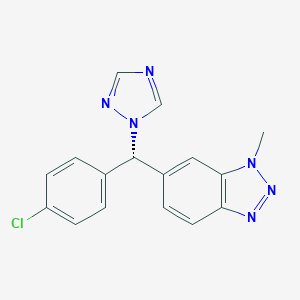

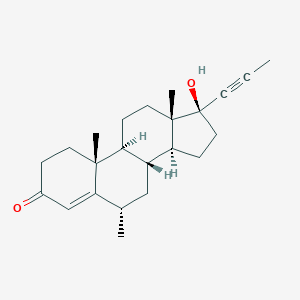

8-Hydroxycarvedilol O-glucuronide is a metabolite of Carvedilol, a widely used beta-blocker medication for the treatment of hypertension and heart failure. It is a glucuronidated form of 8-hydroxycarvedilol, which is formed in the liver by the enzyme UDP-glucuronosyltransferase. The glucuronidation process makes the compound more water-soluble and easily excreted from the body.

Mechanism of Action

The mechanism of action of 8-Hydroxycarvedilol O-glucuronide is not completely understood. However, it is believed to have a similar pharmacological profile to Carvedilol, which acts as a non-selective beta-blocker and alpha-1 blocker. These actions result in a decrease in heart rate, blood pressure, and cardiac output.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 8-Hydroxycarvedilol O-glucuronide are not well characterized. However, it is known to be a stable and inactive metabolite of Carvedilol, which does not contribute to the pharmacological effects of the drug. It is rapidly excreted from the body through the urine and feces.

Advantages and Limitations for Lab Experiments

The advantages of using 8-Hydroxycarvedilol O-glucuronide in lab experiments are its stability, availability, and specificity. It is a well-characterized reference standard that can be easily synthesized or purchased from commercial sources. However, its limitations include its lack of pharmacological activity and its inability to represent the complex metabolic pathways of Carvedilol in vivo.

Future Directions

For the research on 8-Hydroxycarvedilol O-glucuronide include the development of new analytical methods for its quantification in biological samples, the investigation of its potential as a biomarker for Carvedilol metabolism, and the exploration of its pharmacological properties in vitro and in vivo. Additionally, the role of 8-Hydroxycarvedilol O-glucuronide in drug-drug interactions and its impact on the efficacy and safety of Carvedilol therapy should be further investigated.

Synthesis Methods

The synthesis of 8-Hydroxycarvedilol O-glucuronide can be achieved by incubating Carvedilol with human liver microsomes or with recombinant UDP-glucuronosyltransferase enzymes. The reaction is performed in the presence of UDP-glucuronic acid, which acts as a cofactor for the enzyme.

Scientific Research Applications

The scientific research application of 8-Hydroxycarvedilol O-glucuronide is mainly focused on its pharmacokinetic and pharmacodynamic properties. It is used as a reference standard for the quantification of Carvedilol metabolites in biological samples, such as plasma and urine. Additionally, it is used as a tool compound to study the metabolism and elimination of Carvedilol in vitro and in vivo.

properties

CAS RN |

136657-39-1 |

|---|---|

Molecular Formula |

C30H34N2O11 |

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |

InChI Key |

VNOMSNHAOHVOPZ-IVODMCMDSA-N |

Isomeric SMILES |

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

synonyms |

8-hydroxycarvedilol O-glucuronide 8-hydroxycarvedilol O-glucuronide, (S)-isomer 8-OHCG |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)